Einecs 251-319-9

Physicochemical property Structural biology Medicinal chemistry

CAS 32981-34-3 is a 1:1 nicotinic acid–α-[(butylamino)methyl]-p-hydroxybenzyl alcohol complex (332.4 g/mol). Its high topological polar surface area (103 Ų), multiple H-bond donor/acceptor sites, and reported sub-μM potency distinguish it from generic nicotinic acid derivatives. These stereoelectronic properties are essential for protein-ligand co-crystallization, HILIC method development, and target-engagement assays where molecular recognition fidelity is critical. Substitution with simpler analogs risks inconsistent experimental outcomes. Secure this exact complex to ensure assay reproducibility and structural biology precision.

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
CAS No. 32981-34-3
Cat. No. B15180549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 251-319-9
CAS32981-34-3
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCCCNCC(C1=CC=C(C=C1)O)O.C1=CC(=CN=C1)C(=O)O
InChIInChI=1S/C12H19NO2.C6H5NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;8-6(9)5-2-1-3-7-4-5/h4-7,12-15H,2-3,8-9H2,1H3;1-4H,(H,8,9)
InChIKeyLAXWZPSLEWFPNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

32981-34-3 (Einecs 251-319-9): Procurement & Differentiation Guide for the Nicotinic Acid-Amino Alcohol Complex


CAS 32981-34-3 (Einecs 251-319-9) is a 1:1 molecular complex composed of nicotinic acid and alpha-[(butylamino)methyl]-p-hydroxybenzyl alcohol, with the molecular formula C12H19NO2·C6H5NO2 and a molecular weight of 332.4 g/mol [1]. This compound belongs to a class of nicotinic acid-amino alcohol conjugates that exhibit distinct physicochemical properties, including a high topological polar surface area (103 Ų) and multiple hydrogen bond donor/acceptor sites, which differentiate it from simpler nicotinic acid derivatives used as chemical intermediates [2]. The compound serves as a specialized research tool in structural biology and medicinal chemistry applications.

Why 32981-34-3 Cannot Be Readily Substituted: Critical Structure-Function Constraints for Scientific Procurement


The compound's complex molecular architecture and specific stereoelectronic properties preclude direct substitution with structurally related analogs. While nicotinic acid derivatives are widely available, the specific alpha-[(butylamino)methyl]-p-hydroxybenzyl alcohol component introduces unique hydrogen-bonding capacity and a defined spatial arrangement that is essential for applications requiring precise molecular recognition, such as protein binding studies [1]. Procurement of a generic alternative without these exact structural features may lead to inconsistent experimental outcomes or failure in target engagement assays [2]. The following sections provide quantitative evidence for the compound's unique properties.

Quantitative Differentiation Evidence for 32981-34-3: Validated Metrics for Informed Scientific Selection


High Topological Polar Surface Area (TPSA) Distinguishes 32981-34-3 from Simpler Nicotinic Acid Derivatives for Enhanced Aqueous Interaction

The target compound exhibits a topological polar surface area (TPSA) of 103 Ų, which is significantly higher than that of the widely used pharmaceutical intermediate 2-(butylamino)nicotinic acid (TPSA estimated at approximately 53 Ų) [1]. This difference arises from the presence of the p-hydroxybenzyl alcohol moiety, which contributes additional polar surface area . The elevated TPSA value of 32981-34-3 is a critical parameter for predicting membrane permeability and aqueous solubility, directly influencing its behavior in biological assays [1].

Physicochemical property Structural biology Medicinal chemistry

Enhanced Hydrogen Bond Donor/Acceptor Profile of 32981-34-3 Enables More Extensive Intermolecular Interactions Than Common Nicotinic Acid Analogs

The target compound possesses 4 hydrogen bond donor sites and 6 hydrogen bond acceptor sites, a total of 10 potential H-bonding interactions [1]. In contrast, the structurally similar nicotinic acid (niacin) has only 2 hydrogen bond donors and 3 acceptors, while 2-(butylamino)nicotinic acid has 2 donors and 4 acceptors [2]. This substantially higher capacity for intermolecular hydrogen bonding in 32981-34-3 facilitates stronger and more complex interactions with biological targets, solvents, or solid-state matrices, which can be a decisive factor in applications like protein co-crystallization or formulation development [1].

Supramolecular chemistry Crystallography Drug design

Reported Bioactivity in the Sub-Micromolar Range Suggests 32981-34-3 Is a Potent Candidate for Target Engagement Studies

Preliminary bioactivity data indicates that 32981-34-3 exhibits an activity value of ≤ 0.1 μM in cellular assays, placing it in a highly potent range [1]. While the specific target and cell line are not disclosed in the source, this level of potency is comparable to known lead compounds in drug discovery [1]. In contrast, many nicotinic acid derivatives, such as niacin itself, demonstrate biological activity (e.g., on the GPR109A receptor) in the micromolar range [2]. The sub-micromolar activity of 32981-34-3 positions it as a compelling candidate for further research where high potency is a prerequisite.

Bioactivity High-throughput screening Target identification

High-Value Application Scenarios for 32981-34-3 Driven by Its Differentiated Properties


Co-Crystallization and Structural Biology Studies of Macromolecular Complexes

The compound's high number of hydrogen bond donors and acceptors, combined with its substantial polar surface area, make it an ideal candidate for co-crystallization studies. These properties facilitate specific and non-specific interactions that can stabilize protein-ligand complexes, aiding in the determination of high-resolution crystal structures. Its use is recommended for researchers investigating binding modes of nicotinic acid derivatives or for screening as a potential crystallization additive [1].

Lead Compound Identification in Phenotypic or Target-Based High-Throughput Screens

The reported sub-micromolar bioactivity (≤0.1 μM) positions 32981-34-3 as a high-potency starting point for medicinal chemistry programs [1]. It can serve as a reference standard or a tool compound in assays aimed at identifying novel targets for metabolic or neurological disorders. Given its potency profile, it should be prioritized over less active nicotinic acid analogs in the initial screening cascade.

Calibration Standard for Analytical Method Development Focused on Polar Analytes

The compound's high topological polar surface area (103 Ų) presents unique chromatographic challenges and opportunities [1]. It serves as an excellent probe molecule for developing and validating liquid chromatography (LC) or hydrophilic interaction chromatography (HILIC) methods aimed at separating highly polar compounds. Its use can improve method robustness for analyzing complex biological matrices containing similar polar drug metabolites.

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